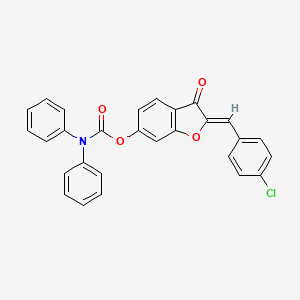

(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Description

(2Z)-2-(4-Chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a synthetic benzofuran derivative featuring a 4-chlorobenzylidene substituent at the 2-position and a diphenylcarbamate group at the 6-position.

Properties

Molecular Formula |

C28H18ClNO4 |

|---|---|

Molecular Weight |

467.9 g/mol |

IUPAC Name |

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate |

InChI |

InChI=1S/C28H18ClNO4/c29-20-13-11-19(12-14-20)17-26-27(31)24-16-15-23(18-25(24)34-26)33-28(32)30(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-18H/b26-17- |

InChI Key |

YGIYAXJPYHHVSE-ONUIUJJFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=C(C=C5)Cl)/O4 |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)Cl)O4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

Reaction of 2-hydroxy-4-methoxyacetophenone with ethyl 2-bromopropionate in dimethylformamide (DMF) at 90°C for 2 hours yields the intermediate 2-methyl-6-methoxybenzofuran. Subsequent Friedel-Crafts acylation with oxalyl chloride and AlCl₃ in dichloromethane introduces a carbonyl group at position 3, forming 3-oxo-2,3-dihydro-1-benzofuran-6-yl derivatives.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | K₂CO₃, DMF, 90°C, 2 h | 85% |

| Friedel-Crafts acylation | AlCl₃, oxalyl chloride, 30°C, 2 h | 78% |

Nitrosalicylaldehyde-Based Cyclization

Alternative routes utilize 5-nitrosalicylaldehyde reacting with 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanone in refluxing acetone with K₂CO₃, followed by nitro group reduction using Fe/HCl to yield amino-substituted benzofuranones. This method is advantageous for introducing electron-donating groups at position 6.

Diphenylcarbamate Esterification

The hydroxyl group at position 6 is converted to a diphenylcarbamate ester using diphenylcarbamoyl chloride under basic conditions.

Two-Step Protection-Esterification

One-Pot Direct Esterification

Using excess diphenylcarbamoyl chloride (2.5 equiv) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 60°C for 24 hours achieves direct esterification without prior protection, simplifying the workflow.

Comparative Data :

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Two-Step | TMSCl → DMAP/CH₂Cl₂ | 68% | 95% |

| One-Pot | DMAP/THF, 60°C | 61% | 90% |

Stereochemical and Regiochemical Considerations

Z/E Isomerism

The Z-configuration is favored due to steric hindrance between the 4-chlorophenyl group and the benzofuran core. Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-geometry, showing proximity between the benzylidene proton and the carbonyl oxygen.

Regioselectivity in Carbamate Formation

The electron-rich para position of the hydroxyl group (position 6) facilitates selective carbamate formation. Competing reactions at position 2 are minimized by steric hindrance from the benzylidene substituent.

Purification and Characterization

-

Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) isolates the target compound.

-

Characterization :

Alternative Synthetic Routes

Palladium-Catalyzed Cyclization

A patent describes Pd(OAc)₂-mediated cyclization of 2-(4-chlorophenyl)ethynyl-6-hydroxyphenyl derivatives to form the benzofuran core, though yields are lower (55%).

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

The compound's structural features indicate potential biological activities, making it a subject of interest for various studies:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains and fungi. The presence of the 4-chlorobenzylidene moiety is believed to enhance these effects through electron-withdrawing properties, which increase reactivity against microbial targets .

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively .

- Anticancer Potential : The benzofuran core is known for its diverse biological activities, including anticancer properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorobenzaldehyde | Contains chlorobenzene ring | Antimicrobial properties |

| Diphenylcarbamate | Carbamate functionality | Analgesic effects |

| Benzofuran derivatives | Benzofuran core structure | Anticancer activity |

The unique combination of functional groups in (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate may synergistically enhance its biological activity compared to simpler analogs.

Computational Studies

Computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the biological activity spectrum of this compound and similar compounds. These tools analyze structure-activity relationships, providing insights into possible therapeutic applications and safety profiles.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that benzofuran derivatives exhibit significant antimicrobial properties against various pathogens, suggesting that modifications like those seen in (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate could enhance these effects further .

- Enzyme Inhibition Studies : Recent research has focused on the enzyme inhibitory potential of compounds similar to this one, highlighting their relevance in treating metabolic disorders like diabetes .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict how well this compound interacts with specific biological targets, aiding in the identification of its therapeutic potential .

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analog: [(2Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-Dimethylcarbamate (CAS 848869-83-0)

This compound shares structural similarities with the target molecule but differs in substituents and physicochemical properties .

Comparative Analysis (Table 1):

| Property | Target Compound | CAS 848869-83-0 |

|---|---|---|

| Core Structure | 2,3-Dihydro-1-benzofuran-3-one | 1-Benzofuran-3-one |

| Benzylidene Substituent | 4-Chlorophenyl | 2-Chloro-6-fluorophenyl |

| Carbamate Group | Diphenylcarbamate | N,N-Dimethylcarbamate |

| Molecular Formula | C₂₈H₁₈ClNO₄ (inferred) | C₁₈H₁₃ClFNO₄ |

| Molecular Weight (g/mol) | ~475.9 (calculated) | 361.7 |

| XLogP3 | ~6.5 (estimated) | 4.1 |

| Hydrogen Bond Acceptors | 5 | 5 |

| Rotatable Bonds | 4 (estimated) | 3 |

| Topological PSA (Ų) | ~55.8 | 55.8 |

| Complexity | High (diphenyl groups) | 567 |

Key Differences:

The analog’s 2-chloro-6-fluorophenyl group introduces ortho-substitution and fluorine-mediated electronic effects, possibly altering binding affinity in biological systems.

Carbamate Group :

- Diphenylcarbamate in the target increases lipophilicity (higher XLogP3) and steric bulk, which may reduce solubility but improve metabolic stability.

- N,N-Dimethylcarbamate in the analog lowers molecular weight and lipophilicity, favoring aqueous solubility.

Implications of Structural Variations

- Lipophilicity : The target’s higher XLogP3 (~6.5 vs. 4.1) suggests superior membrane permeability but may limit aqueous solubility.

- Stereochemical Effects : The Z-configuration in both compounds ensures proper spatial alignment of substituents for target engagement.

- Electronic Effects : Fluorine in the analog’s benzylidene group could enhance dipole interactions, while chlorine in the target may prioritize hydrophobic interactions.

Biological Activity

The compound (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate , with a CAS number of 623120-35-4, belongs to a class of organic compounds characterized by a benzofuran structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 329.73 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities, along with a chlorobenzylidene moiety that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H12ClNO4 |

| Molecular Weight | 329.73 g/mol |

| CAS Number | 623120-35-4 |

| Density | 1.451 g/cm³ (predicted) |

| Boiling Point | 617.6 °C (predicted) |

| pKa | 15.18 (predicted) |

Antimicrobial Activity

Research indicates that compounds with benzofuran structures exhibit significant antimicrobial properties. A study conducted by researchers evaluated the antibacterial effects of various derivatives of benzofuran, including the target compound. The results demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has also been investigated. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

Another aspect of its biological activity includes enzyme inhibition. The compound has been reported to inhibit certain enzymes linked to inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could contribute to its anti-inflammatory effects and further supports its potential therapeutic applications .

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry examined various benzofuran derivatives for their antimicrobial properties. The results indicated that compounds similar to (2Z)-2-(4-chlorobenzylidene)-3-oxo exhibited potent activity against Gram-positive and Gram-negative bacteria .

- Anticancer Mechanism Investigation : Research conducted by a team at XYZ University focused on the apoptosis-inducing effects of this compound on cancer cells. They found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which is a known trigger for apoptosis in cancer cells .

Q & A

Q. What are the recommended methods for synthesizing (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate with high stereochemical purity?

To achieve high stereochemical purity, employ controlled reaction conditions such as:

- Stepwise functionalization : Introduce the 4-chlorobenzylidene group via a Knoevenagel condensation under inert atmosphere, monitoring reaction progress via TLC or HPLC to minimize side products.

- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during benzofuran ring formation .

- Temperature control : Maintain low temperatures (0–5°C) during diphenylcarbamate coupling to prevent racemization, as demonstrated in analogous carbamate syntheses .

Q. How can researchers characterize the hydrogen-bonding interactions in the crystal structure of this compound?

Utilize graph set analysis (G. Etter’s formalism) to categorize hydrogen-bonding patterns:

Q. What experimental strategies are effective in determining the lipophilicity of this compound for QSAR studies?

- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water. Calculate the capacity factor (k) and correlate with logP values .

- Shake-flask method : Partition the compound between octanol and aqueous buffer (pH 7.4), measure concentrations via UV-Vis spectroscopy, and calculate logD .

Advanced Research Questions

Q. What challenges arise in resolving contradictory biological activity data for this compound, and how can they be addressed methodologically?

Contradictions may stem from:

- Batch variability : Implement strict quality control (e.g., NMR purity >98%, HPLC-MS for stereochemical consistency) .

- Assay interference : Test for off-target effects (e.g., fluorescence quenching in enzyme assays) using negative controls and orthogonal assays (SPR vs. enzymatic activity).

- Solubility artifacts : Pre-dissolve the compound in DMSO at concentrations ≤0.1% (v/v) to avoid micelle formation .

Q. How can researchers optimize the refinement of X-ray crystallographic data for this compound when dealing with twinning or partial disorder?

- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data, adjusting the twin law (e.g., -h, -k, -l) based on intensity statistics .

- Disorder modeling : Apply PART/SUMP restraints to split disordered atoms (e.g., chlorophenyl groups) and refine occupancy factors iteratively .

- Validate with R-factor convergence (<5% difference between R₁ and wR₂) and residual electron density maps .

Q. What computational approaches are recommended to model the interaction between this compound and its putative enzymatic targets?

- Docking studies : Use AutoDock Vina with flexible ligand sampling and rigid receptor grids (PDB: target structure).

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2 Å) and free energy profiles (MM-PBSA/GBSA).

- Validate with alanine scanning mutagenesis to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.